molecular formula C5H2BrF3N2 B1338456 5-Bromo-4-(trifluoromethyl)pyrimidine CAS No. 785777-88-0

5-Bromo-4-(trifluoromethyl)pyrimidine

Cat. No.: B1338456
CAS No.: 785777-88-0
M. Wt: 226.98 g/mol
InChI Key: XQBMNXRFVINPTJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and trifluoromethyl groups at positions 5 and 4, respectively, imparts unique chemical properties to this compound. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical reactivity .

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine typically involves the introduction of bromine and trifluoromethyl groups into the pyrimidine ring. One common method is the halogenation of 4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Additionally, safety measures are implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, along with base reagents like potassium carbonate or sodium hydroxide, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(trifluoromethyl)pyrimidine is unique due to the combined presence of bromine and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBMNXRFVINPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457278
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785777-88-0
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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